molecular formula C22H19N5O2S B6585036 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 1251691-41-4

2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6585036
CAS No.: 1251691-41-4
M. Wt: 417.5 g/mol
InChI Key: LZBFOLBXDAWQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a sulfanyl group linked to an acetamide moiety. The pyrimidine ring is further modified at the 6-position with a 5-methyl-1H-pyrazol-1-yl group, while the acetamide nitrogen is bonded to a 4-phenoxyphenyl substituent.

Properties

IUPAC Name

2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-16-11-12-25-27(16)20-13-22(24-15-23-20)30-14-21(28)26-17-7-9-19(10-8-17)29-18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFOLBXDAWQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine and pyrazole rings, followed by the introduction of the phenoxy and acetamide groups. The exact synthetic route can vary based on the desired substitution patterns on the aromatic rings.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 μg/mL
Compound BS. aureus31.25 μg/mL
Compound CP. mirabilis125 μg/mL

Anti-inflammatory and Anticancer Properties

Studies have demonstrated that similar pyrazole derivatives can act as anti-inflammatory agents and exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways related to inflammation and cancer cell proliferation .

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with a similar structure to 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide showed promising results in inhibiting tumor growth in vitro.
  • Case Study 2: Anti-inflammatory Effects
    • Another research focused on the anti-inflammatory effects of pyrazole derivatives, where it was found that these compounds significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes: Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Cell Signaling Pathways: These compounds may interfere with key signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Sulfanyl-Acetamide Motifs

Compound A : 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide (CAS: 499102-39-5)
  • Molecular Formula : C₂₉H₂₃N₃O₃S
  • Key Differences: Replaces the pyrimidine-pyrazole system with a quinazolinone ring.
  • Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), whereas pyrimidine-pyrazole systems may target nucleotide-binding proteins .
Compound B : 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide Derivatives
  • Key Features: Substitutes the pyrimidine core with a 1,2,4-triazole ring. Incorporates a furan substituent instead of phenoxyphenyl.
  • Activity : Exhibits anti-exudative activity in rodent models, likely due to the triazole’s anti-inflammatory properties .

Functional Group Variations in Acetamide Derivatives

Compound C : N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
  • Key Features :
    • Replaces the pyrimidine-sulfanyl group with a thiazole ring.
    • Retains the pyrazole moiety but positions it on a thiazole-aryl scaffold.
  • Synthesis : Prepared via condensation reactions, similar to methods used for hydroxyacetamide derivatives .
Compound D : Hydroxyacetamide Derivatives (e.g., FP1–12)
  • Structural Differences :
    • Features a 1,2,4-triazol-5-ylsulfanyl group instead of pyrimidine.
    • Includes hydroxamic acid (–NHOH) groups, enhancing metal-chelating properties.
  • Activity : Demonstrated antiproliferative effects in cancer cell lines, attributed to the hydroxamic acid’s histone deacetylase (HDAC) inhibition .

Pharmacokinetic and Physicochemical Comparisons

Table 1 : Comparative Properties of Target Compound and Analogues

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Groups Reported Activity
Target Compound 475.55 3.8 0.12 Pyrimidine, pyrazole, sulfanyl, acetamide Under investigation
Compound A (CAS 499...) 493.57 4.2 0.08 Quinazolinone, sulfanyl, acetamide Kinase inhibition
Compound B (Triazole) ~350 2.5 0.45 Triazole, furan, sulfanyl Anti-exudative
Compound D (FP1–12) ~400 2.8 0.30 Triazole, hydroxamic acid Antiproliferative
  • Quinazolinone derivatives (Compound A) exhibit lower solubility, likely due to planar aromatic systems promoting crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.